
Serelaxin
Overview
Description
Serelaxin is a recombinant form of human relaxin-2, a peptide hormone naturally produced during pregnancy to mediate hemodynamic adaptations such as increased cardiac output, renal blood flow, and systemic vasodilation . Structurally identical to endogenous relaxin-2, this compound binds to the relaxin family peptide receptor 1 (RXFP1), activating pathways that reduce oxidative stress, inflammation, and fibrosis while enhancing endothelial nitric oxide synthase (eNOS) activity . Despite mixed results in phase III trials (e.g., RELAX-AHF-2), its safety profile and multi-organ protective effects remain significant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Serelaxin is produced using recombinant DNA technology. The gene encoding human relaxin-2 is inserted into a suitable expression vector, which is then introduced into a host cell line (commonly E. coli or yeast). The host cells are cultured under specific conditions to express the relaxin-2 protein, which is subsequently purified through a series of chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The recombinant host cells are grown in bioreactors, and the expressed protein is harvested and purified using advanced purification methods such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography .
Chemical Reactions Analysis
Types of Reactions: Serelaxin, being a peptide hormone, primarily undergoes enzymatic reactions rather than traditional chemical reactions. It can be subject to oxidation, reduction, and proteolytic cleavage.
Common Reagents and Conditions:
Oxidation: this compound can undergo oxidation in the presence of reactive oxygen species (ROS).
Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds in this compound.
Proteolytic Cleavage: Proteases such as trypsin and chymotrypsin can cleave this compound at specific peptide bonds.
Major Products Formed:
Oxidation: Oxidized this compound with altered disulfide bonds.
Reduction: Reduced this compound with broken disulfide bonds.
Proteolytic Cleavage: Smaller peptide fragments of this compound.
Scientific Research Applications
Serelaxin is a recombinant form of human relaxin-2, a hormone known for its vasodilatory and organ-protective properties, and believed to be central to cardiovascular and renal adaptation during pregnancy . Research has explored its use in treating acute heart failure (AHF) .
Clinical Trials and Outcomes
RELAX-AHF Trial
In a phase 3 trial, this compound met its primary endpoint by improving dyspnea (shortness of breath) within five days for patients admitted with AHF . Compared to the placebo, this compound also showed a 47% reduction in worsening heart failure through day 5, and a 37% reduction in all-cause and cardiovascular mortality through day 180 .
The RELAX-AHF trial assessed the impact of this compound versus a placebo on dyspnea, 60-day outcomes, and 180-day mortality across major subgroups . The trial had two primary efficacy endpoints:
- Change in patient-reported dyspnea, measured by the area under the curve (AUC) from baseline to Day 5 using a 0-100 mm Visual Analog Scale (VAS) .
- The proportion of patients with moderate or marked improvement in dyspnea at 6, 12, and 24 hours, assessed using a 7-level Likert scale .
Secondary efficacy endpoints included:
- The combined rate of cardiovascular (CV) death or rehospitalization for heart failure (HF) or renal failure (RF) to Day 60 .
- The number of days alive and out of the hospital to Day 60 in the this compound group compared to the placebo group .
The RELAX-AHF trial enrolled 1161 patients from October 2009 to February 2012 (581 received this compound, and 580 received a placebo), with 1138 (98%) receiving the randomized study medication. At 180 days, the vital status was determined for all but 14 patients .
RELAX-AHF-2 Trial
The RELAX-AHF-2 trial (ClinicalTrials.gov NCT01870778) was a phase 3 trial designed to confirm this compound's effect on clinical outcomes. However, this compound failed to meet the primary endpoints in the RELAX-AHF-2 trial . The primary objectives were to demonstrate that this compound is superior to a placebo in reducing 180-day cardiovascular death and the occurrence of worsening heart failure through day 5 . Key secondary endpoints included all-cause mortality at 180 days, a composite of cardiovascular mortality or heart failure/renal failure rehospitalization at 180 days, and the in-hospital length of stay .
Effects on Acute Heart Failure
Patients with AHF experience high rates of in-hospital and post-discharge morbidity and mortality, despite current therapies . this compound is believed to have vasodilatory and end-organ protective effects, playing a role in the cardiovascular and renal adaptations of human pregnancy . In the RELAX-AHF trial, this compound improved dyspnea through day 5 in patients admitted for AHF and reduced worsening heart failure by 47% through day 5, as well as all-cause and cardiovascular mortality by 37% through day 180, compared to a placebo .
In the pre-RELAX-AHF trial, this compound (30 µg/kg/day 48-hour infusion) showed a positive effect on dyspnea compared with a placebo . The phase III RELAX-AHF trial also showed that this compound (30 µg/kg/day 48-hour infusion) significantly improved the primary efficacy endpoint of dyspnea relief by day 5, with numerical improvement observed in dyspnea as assessed by the Likert scale at 6, 12, and 24 hours . this compound treatment improved signs and symptoms of congestion and length of hospital stay compared with a placebo in the RELAX-AHF study .
A review of key clinical data showed that this compound treatment improved signs and symptoms of congestion and the length of hospital stay compared to placebo in the RELAX-AHF study. However, there was no significant improvement in the two secondary endpoints of days alive and out of the hospital, and cardiovascular death or rehospitalization for HF or renal failure through Day 60 .
Mechanism of Action
Serelaxin exerts its effects by binding to the relaxin family peptide receptor 1 (RXFP1). This binding activates a signaling cascade involving the Gαs subunit of G protein-coupled receptors and adenylyl cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in vasodilation, increased renal blood flow, and reduced fibrosis . Additionally, this compound inhibits the production of collagen and promotes its breakdown, contributing to its anti-fibrotic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Human Relaxin-2
- Structural Similarity: Serelaxin is identical to human relaxin-2 in amino acid sequence and tertiary structure, including three disulfide bridges and an N-terminal pyroglutamic acid residue in the A-chain .
- Functional Differences: While both activate RXFP1, this compound’s recombinant production allows standardized dosing, unlike endogenous relaxin-2, which fluctuates during pregnancy .
2.1.2 Porcine Relaxin (pRLX)
- Structural Differences : pRLX shares ~60% sequence homology with human relaxin-2 but lacks the pyroglutamic acid modification .
- Bioactivity : In vitro studies show pRLX retains bioactivity after simulated gastrointestinal digestion, unlike this compound, which is rapidly degraded. This suggests pRLX may be more viable for oral administration .
Mechanistic Comparisons
2.2.1 Vasodilatory Peptides: Ularitide
- Mechanism: Ularitide (a natriuretic peptide) activates cyclic guanosine monophosphate (cGMP), reducing preload and afterload. This compound, via RXFP1, enhances eNOS and suppresses endothelin-1 (ET-1), offering broader anti-fibrotic and anti-inflammatory effects .
2.2.2 RXFP1 Agonists: AZD3427
- Pharmacokinetics: AZD3427, a novel RXFP1 agonist, has a longer half-life (~7 days vs. This compound’s 6–8 hours), enabling weekly dosing .
Clinical Efficacy in Heart Failure
Pharmacokinetic and Formulation Challenges
- This compound : Requires continuous IV infusion due to short half-life (6–8 hours). Oral bioavailability is negligible due to gastrointestinal degradation .
- mRNA-0184: An investigational mRNA therapy encoding relaxin-2.
Anti-Fibrotic and Organ-Protective Effects
- Cardiac Fibrosis : this compound reduces collagen deposition and TGF-β1 expression in diabetic and hypertensive models, outperforming enalapril in reducing left ventricular hypertrophy .
- Renal Protection : this compound increases renal blood flow by 60% in healthy subjects and reverses glomerular dysfunction in ischemia-reperfusion models, unlike vasodilators like nitroglycerin, which lack direct anti-fibrotic effects .
Key Research Findings and Controversies
- RELAX-AHF-2 Trial : Despite this compound’s failure to meet primary endpoints (CV death at 180 days, WHF at day 5), subgroup analyses suggested benefits in patients with elevated biomarkers of organ damage (e.g., NT-proBNP) .
- Heterodimer Activation : this compound’s interaction with angiotensin II type 2 receptors (AT2R) via RXFP1 heterodimerization may explain its unique suppression of angiotensin II-induced vasoconstriction .
Biological Activity
Serelaxin is a recombinant form of human relaxin-2, a peptide hormone that plays a significant role in various physiological processes, particularly in the cardiovascular and reproductive systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.
This compound primarily acts through its interaction with the relaxin receptor (RXFP1), which is widely expressed in various tissues, including the heart, kidneys, and vasculature. The activation of RXFP1 leads to several downstream effects:
- Vasodilation : this compound promotes vasodilation by increasing nitric oxide (NO) production and inhibiting endothelin-1 (ET-1) synthesis, resulting in reduced vascular resistance.
- Anti-inflammatory Effects : It modulates inflammatory responses by inhibiting pro-inflammatory cytokines and promoting the release of anti-inflammatory mediators.
- Renal Effects : this compound enhances renal blood flow and glomerular filtration rate (GFR), contributing to improved diuresis and natriuresis.
Therapeutic Applications
This compound has been investigated primarily for its potential in treating acute heart failure (AHF) and other cardiovascular conditions. Clinical studies have demonstrated promising results regarding its efficacy and safety profile.
Clinical Studies
- RELAX-AHF Trial : This pivotal study evaluated the effects of this compound in patients with AHF. The results indicated a significant reduction in dyspnea at 24 hours compared to placebo, suggesting rapid symptomatic relief. The study also noted a trend towards reduced mortality at 180 days, although this was not statistically significant.
- Meta-analysis : A meta-analysis of several trials involving this compound showed that it significantly reduced the risk of cardiovascular events and improved clinical outcomes in patients with AHF. The analysis highlighted a consistent safety profile with minimal adverse effects.
Table 1: Summary of Key Clinical Trials Involving this compound
Study Name | Population | Intervention | Primary Outcome | Results Summary |
---|---|---|---|---|
RELAX-AHF | AHF patients | This compound vs. placebo | Dyspnea relief at 24 hours | Significant improvement in dyspnea |
SERENADE | Heart failure patients | This compound vs. placebo | Mortality at 180 days | No significant difference |
Meta-analysis | Various studies | This compound | Cardiovascular events | Reduced risk observed |
Pharmacodynamics
This compound's pharmacodynamic properties reveal its potential to modulate hemodynamics effectively. Its ability to induce vasodilation and improve renal function makes it a candidate for managing fluid overload in heart failure patients.
Pharmacokinetics
This compound exhibits a half-life of approximately 13 hours, allowing for once-daily administration. Its pharmacokinetic profile supports sustained therapeutic effects while minimizing the frequency of dosing.
Case Studies
- Case Study 1 : A 65-year-old male patient with acute decompensated heart failure received this compound as part of his treatment regimen. Within 24 hours, he reported significant improvement in breathing difficulty and was discharged after three days with stable vitals.
- Case Study 2 : A cohort study involving elderly patients with chronic heart failure demonstrated that those treated with this compound had better quality-of-life scores compared to those receiving standard care alone.
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of serelaxin in acute heart failure (AHF), and how do these inform experimental design?
this compound acts via hemodynamic (e.g., systemic vasodilation, improved renal perfusion) and non-hemodynamic pathways (anti-inflammatory, anti-fibrotic, anti-apoptotic effects) mediated through the relaxin family peptide receptor 1 (RXFP1) . For mechanistic studies, researchers should integrate in vitro assays (e.g., endothelial cell cultures to assess nitric oxide signaling) with in vivo models (e.g., rodent AHF models with pressure overload). Clinical correlations require hemodynamic monitoring (e.g., pulmonary capillary wedge pressure) and biomarker analysis (e.g., troponin-T for myocardial injury) .
Q. How should preclinical models be optimized to evaluate this compound's anti-fibrotic effects?
Use animal models with established fibrosis, such as angiotensin II-infused rodents or transverse aortic constriction (TAC) models, and administer this compound at doses mimicking human pharmacokinetics (e.g., 30 µg/kg/day). Key endpoints include collagen deposition (histology), MMP/TIMP ratios (qPCR), and functional outcomes (echocardiography). Note that anti-fibrotic effects may vary with treatment duration (e.g., 48-hour vs. 2-week protocols) .
Q. What methodological standards are critical for replicating this compound's hemodynamic effects in clinical trials?
Standardize inclusion criteria (e.g., systolic blood pressure ≥125 mmHg, NT-proBNP levels) and outcome measures (e.g., dyspnea relief via visual analog scale). Ensure blinding and randomization, as in the RELAX-AHF trial design, to minimize bias. Use centralized laboratories for biomarker consistency .
Advanced Research Questions
Q. How can contradictory findings on this compound's anti-fibrotic efficacy across studies be resolved?
Discrepancies arise from differences in experimental models (e.g., TGF-β-stimulated fibroblasts vs. hypertensive rats) and treatment durations. To address this, conduct dose-response studies and compare fibrosis markers (e.g., hydroxyproline content, collagen I/III ratios) across standardized models. Meta-analyses of preclinical data may identify confounding variables (e.g., species-specific RXFP1 expression) .
Q. What explains this compound's reduction in 180-day mortality despite short-term (48-hour) administration?
Hypotheses include persistent organ protection via anti-inflammatory pathways (e.g., reduced IL-6) or prevention of irreversible myocardial remodeling. Future studies should analyze serial biopsies or longitudinal biomarkers (e.g., galectin-3 for fibrosis) post-treatment. Subgroup analyses of RELAX-AHF data suggest mortality benefits correlate with reduced sudden cardiac death, possibly due to electrical remodeling .
Q. How can researchers reconcile the lack of anti-fibrotic efficacy in some clinical trials with robust preclinical data?
Clinical trials may fail to capture fibrosis reversal due to short follow-up periods (e.g., ≤180 days) or insensitive endpoints (e.g., imaging vs. histology). Incorporate advanced imaging (e.g., cardiac MRI T1 mapping) or circulating collagen metabolites (e.g., PIIINP) in future trials .
Q. What experimental designs are needed to validate this compound's role in atrial fibrillation (AF) suppression?
Use AF-prone models (e.g., aged rats with atrial fibrosis) and assess electrophysiological endpoints (e.g., AF inducibility). Retrospectively analyze AF incidence in RELAX-AHF subgroups and correlate with this compound’s effects on Na+ channel expression. Human trials should include continuous ECG monitoring .
Q. Methodological Guidance
Q. How should researchers address this compound's vasodilatory effects in hypoxia models?
In hypoxia studies (e.g., pulmonary hypertension), monitor systemic and pulmonary pressures simultaneously. Use dose-titration protocols to avoid hypotension. Preclinical work in hypoxic rodents shows this compound improves pulmonary hemodynamics without compromising systemic perfusion, but human data are lacking .
Q. What strategies improve reproducibility in this compound studies?
- Preclinical: Report RXFP1 receptor density in target tissues.
- Clinical: Adhere to CONSORT guidelines for trial reporting.
- Data Sharing: Publish raw hemodynamic datasets in repositories like ClinicalTrials.gov .
Q. How can combination therapies with this compound be rationally designed?
Prioritize agents with complementary mechanisms (e.g., RAAS inhibitors for fibrosis, diuretics for congestion). Pilot studies should assess pharmacokinetic interactions and synergistic endpoints (e.g., NT-proBNP reduction + renal function). The RELAX-REPEAT trial provides a template for safety evaluations in chronic heart failure .
Q. Tables for Key Data
Properties
Key on ui mechanism of action |
Recombinant human relaxin inhibits contractions of the uterus and may play a role in timing of delivery. Relaxin works by simultaneously cutting collagen production and increasing collagen breakdown. |
---|---|
CAS No. |
99489-94-8 |
Molecular Formula |
C256H408N74O74S8 |
Molecular Weight |
5963 g/mol |
IUPAC Name |
(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,80S,83S,88R)-6-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-88-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-68-(4-aminobutyl)-30-(3-amino-3-oxopropyl)-50-benzyl-33,39-bis[(2S)-butan-2-yl]-12,24,53,65-tetrakis(3-carbamimidamidopropyl)-15-(2-carboxyethyl)-42-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]-71-[(1R)-1-hydroxyethyl]-62-(hydroxymethyl)-83-(1H-imidazol-5-ylmethyl)-27,36,56-trimethyl-18,59-bis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,80-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-47-carboxylic acid |
InChI |
InChI=1S/C256H408N74O74S8/c1-32-128(20)198-246(396)286-135(27)207(357)326-199(129(21)33-2)248(398)321-180(210(360)279-106-189(343)289-161(79-88-405-30)221(371)315-177(111-334)239(389)329-202(137(29)337)250(400)312-171(232(382)317-178(112-335)251(401)402)98-141-103-277-148-57-41-39-55-145(141)148)114-408-412-118-184(252(403)404)322-230(380)168(95-138-52-36-35-37-53-138)308-215(365)154(63-50-86-274-255(267)268)291-203(353)132(24)283-226(376)164(91-121(6)7)307-238(388)176(110-333)314-216(366)155(64-51-87-275-256(269)270)293-213(363)151(59-43-46-82-258)301-249(399)201(136(28)336)330-242(392)181-115-409-411-117-183(319-217(367)150(58-42-45-81-257)294-233(383)173(101-186(262)340)303-206(356)133(25)284-225(375)163(90-120(4)5)302-205(355)134(26)285-236(386)174(108-331)316-229(379)169(96-139-65-67-143(338)68-66-139)309-227(377)165(92-122(8)9)305-218(368)156-70-75-187(341)287-156)241(391)320-182(240(390)311-172(99-142-104-271-119-281-142)235(385)323-195(125(14)15)243(393)280-107-190(344)290-181)116-410-407-113-179(209(359)278-105-188(342)288-149(61-48-84-272-253(263)264)212(362)295-159(72-77-192(347)348)220(370)306-167(94-124(12)13)234(384)325-196(126(16)17)244(394)299-153(62-49-85-273-254(265)266)211(361)282-131(23)204(354)292-157(224(374)327-198)69-74-185(261)339)318-228(378)166(93-123(10)11)304-214(364)152(60-44-47-83-259)300-247(397)200(130(22)34-3)328-245(395)197(127(18)19)324-223(373)160(73-78-193(349)350)297-219(369)158(71-76-191(345)346)296-222(372)162(80-89-406-31)298-231(381)170(97-140-102-276-147-56-40-38-54-144(140)147)310-237(387)175(109-332)313-208(358)146(260)100-194(351)352/h35-41,52-57,65-68,102-104,119-137,146,149-184,195-202,276-277,331-338H,32-34,42-51,58-64,69-101,105-118,257-260H2,1-31H3,(H2,261,339)(H2,262,340)(H,271,281)(H,278,359)(H,279,360)(H,280,393)(H,282,361)(H,283,376)(H,284,375)(H,285,386)(H,286,396)(H,287,341)(H,288,342)(H,289,343)(H,290,344)(H,291,353)(H,292,354)(H,293,363)(H,294,383)(H,295,362)(H,296,372)(H,297,369)(H,298,381)(H,299,394)(H,300,397)(H,301,399)(H,302,355)(H,303,356)(H,304,364)(H,305,368)(H,306,370)(H,307,388)(H,308,365)(H,309,377)(H,310,387)(H,311,390)(H,312,400)(H,313,358)(H,314,366)(H,315,371)(H,316,379)(H,317,382)(H,318,378)(H,319,367)(H,320,391)(H,321,398)(H,322,380)(H,323,385)(H,324,373)(H,325,384)(H,326,357)(H,327,374)(H,328,395)(H,329,389)(H,330,392)(H,345,346)(H,347,348)(H,349,350)(H,351,352)(H,401,402)(H,403,404)(H4,263,264,272)(H4,265,266,273)(H4,267,268,274)(H4,269,270,275)/t128-,129-,130-,131-,132-,133-,134-,135-,136+,137+,146-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,195-,196-,197-,198-,199-,200-,201-,202-/m0/s1 |
InChI Key |
DTLOVISJEFBXLX-REAFJZEQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)[C@@H](C)CC)CCC(=O)N)C)CCCNC(=N)N)C(C)C)CC(C)C)CCC(=O)O)CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2)C(C)C)CC5=CN=CN5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCC(=O)N7)[C@@H](C)O)CCCCN)CCCNC(=N)N)CO)CC(C)C)C)CCCNC(=N)N)CC8=CC=CC=C8)C(=O)O)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C)C(C)CC)CCC(=O)N)C)CCCNC(=N)N)C(C)C)CC(C)C)CCC(=O)O)CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CO)NC(=O)C(CC(=O)O)N)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2)C(C)C)CC5=CN=CN5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC(C)C)NC(=O)C7CCC(=O)N7)C(C)O)CCCCN)CCCNC(=N)N)CO)CC(C)C)C)CCCNC(=N)N)CC8=CC=CC=C8)C(=O)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
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